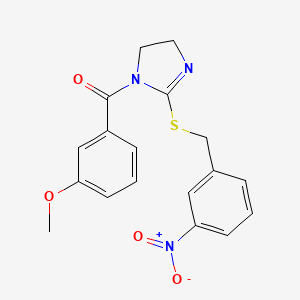

(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a methanone core linked to two distinct moieties: a 3-methoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a thioether-bound 3-nitrobenzyl group. The 3-methoxy group on the phenyl ring provides electron-donating effects, while the 3-nitrobenzyl thioether introduces electron-withdrawing properties. This combination may influence reactivity, solubility, and biological interactions. Though direct synthesis data are unavailable, analogous imidazole derivatives (e.g., ) suggest that S-alkylation of thiol intermediates with halides under basic conditions could be a viable route .

Properties

IUPAC Name |

(3-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-16-7-3-5-14(11-16)17(22)20-9-8-19-18(20)26-12-13-4-2-6-15(10-13)21(23)24/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIIRVWCNGTXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using nickel-catalyzed addition to nitriles.

Thioether Formation:

Methoxyphenyl Group Attachment: The final step involves the coupling of the methoxyphenyl group to the imidazole-thioether intermediate, often using Suzuki-Miyaura cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino derivative under hydrogenation conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the nitro group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

Amino Derivative: From the reduction of the nitro group.

Hydroxy Derivative: From the substitution of the methoxy group.

Scientific Research Applications

The compound exhibits notable biological properties that make it a candidate for various therapeutic applications:

- Antioxidant Activity: Research has shown that derivatives of compounds containing the imidazole ring can exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Anticancer Potential: Studies have indicated that similar compounds with thioether linkages can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

- Antimicrobial Effects: The presence of the nitro group in the structure enhances the antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antibiotics .

Applications in Drug Development

The compound's unique structure allows it to interact with biological targets effectively, making it suitable for drug development:

- Inhibitors of Enzymatic Activity: The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways, such as histone deacetylases. These enzymes play a crucial role in regulating gene expression and are implicated in various cancers .

- Targeting Protein Interactions: The design of this compound allows for interactions with protein targets, potentially leading to the development of selective inhibitors that could be used in treating inflammatory diseases or cancers .

Case Study 1: Anticancer Activity

A study explored the synthesis of novel derivatives based on the imidazole framework similar to (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating significant anticancer activity. The study highlighted the importance of structural modifications to enhance potency and selectivity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds containing similar thioether functionalities. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could be involved in redox reactions, generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

Electron Effects : The target compound's 3-methoxy group contrasts with the 4-nitro and CF3 groups in ’s analog. Methoxy’s electron-donating nature may enhance aromatic π-π stacking, while nitro and CF3 groups increase electrophilicity and lipophilicity .

Thioether Linkage : The 3-nitrobenzyl thioether in the target compound differs from 3-CF3-benzyl () and thiophene (). Thioethers generally improve metabolic stability compared to ethers, while nitro groups may confer redox activity .

LogP Trends: The target compound’s predicted LogP (~3.2) is lower than the CF3-containing analog (~3.8), suggesting better aqueous solubility.

Biological Activity

The compound (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel derivative featuring a complex structure that combines an imidazole ring with a methoxyphenyl and nitrobenzyl functional groups. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C19H20N4O5S2

- Molecular Weight : 448.51 g/mol

- IUPAC Name : N,N-dimethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The structure-activity relationship (SAR) indicates that the presence of the imidazole ring and specific substituents significantly enhances cytotoxicity against various cancer cell lines.

- Mechanism of Action :

- In Vitro Studies :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (3-methoxyphenyl)(...) | A431 (skin cancer) | < 10 |

| Similar Compound 1 | SK-OV-3 (ovarian cancer) | 19.5 |

| Similar Compound 2 | Jurkat (leukemia) | < 7.4 |

Antimicrobial Activity

The compound's structural features also lend themselves to antimicrobial properties . Research has shown that derivatives containing thioether linkages exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Tests :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary studies suggest potential antioxidant properties , which may contribute to its overall therapeutic profile.

Case Studies

Several case studies have been documented regarding the efficacy of imidazole derivatives in treating various diseases:

- Case Study 1 : A study involving a series of imidazole thioacetanilides demonstrated their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors, suggesting a broader antiviral potential for compounds like (3-methoxyphenyl)(...) .

- Case Study 2 : Another investigation focused on the modification of thiazole derivatives showed enhanced anticancer activity when combined with electron-donating groups on the phenyl ring, paralleling findings from studies on imidazole-based compounds .

Q & A

Q. What are the recommended synthetic routes for (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves:

- Step 1: Reacting 4,5-dihydro-1H-imidazole derivatives with 3-nitrobenzyl thiol in the presence of a thiophilic catalyst (e.g., iodine or BF₃·Et₂O) to introduce the thioether moiety .

- Step 2: Coupling the intermediate with 3-methoxybenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the methanone bridge .

Key Considerations: - Purity optimization via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

Methodological Answer: While specific safety data for this compound is limited, analogous imidazole derivatives require:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods due to potential irritancy of nitrobenzyl and thioether groups .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: Always refer to SDS for structurally related compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) for guidance .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₂₄H₂₁N₃O₄S: 463.12 g/mol) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the dihydroimidazole core .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the nitrobenzyl thioether intermediate?

Methodological Answer:

- Catalyst Screening: Test thiophilic catalysts (e.g., iodine, ZnCl₂) to enhance thiol-imidazole coupling efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzyl thiol .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Data-Driven Example:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂ | DMF | 70 | 78 |

| BF₃·Et₂O | DCM | 60 | 65 |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (DFT/B3LYP) .

- Crystallographic Validation: Use single-crystal X-ray diffraction to confirm bond lengths/angles (e.g., C-S bond: ~1.81 Å) .

- Dynamic NMR: Investigate rotational barriers in the methanone group if splitting patterns are inconsistent .

Q. What strategies are recommended for evaluating the compound's biological activity?

Methodological Answer:

- Antimicrobial Assays: Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution) .

- Mechanistic Studies:

- Fluorescence Probes: Use imidazole-based fluorescent analogs to track cellular uptake .

- Enzyme Inhibition: Test against nitroreductases (NADH-dependent assays) due to the nitrobenzyl group’s redox activity .

Key Finding: Analogous nitro-containing imidazoles show IC₅₀ values of 5–20 µM against E. coli .

Q. How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

Q. What computational methods aid in predicting the compound's reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group reduction potentials) .

- Molecular Docking: Simulate binding to bacterial nitroreductases (PDB ID: 1YFV) to rationalize structure-activity relationships .

- MD Simulations: Assess stability of the thioether linkage in aqueous environments (GROMACS, CHARMM force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.